3-(Difluoromethyl)-2,6-difluorobenzaldehyde
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Overview
Description
3-(Difluoromethyl)-2,6-difluorobenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzaldehyde core
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s known that difluoromethyl groups can act as hydrogen-bond donors . This property allows them to interact with a wide range of chemically related substrates, potentially influencing the activity of their targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways
Pharmacokinetics
The presence of the difluoromethyl group can influence the lipophilicity of the compound, which may affect its bioavailability .
Result of Action
The presence of the difluoromethyl group can influence the hydrogen bonding properties of the compound, potentially affecting its interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action of various chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,6-difluorobenzaldehyde typically involves the introduction of difluoromethyl and fluorine groups onto a benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where a benzaldehyde derivative is treated with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and optimized reaction conditions to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 3-(Difluoromethyl)-2,6-difluorobenzoic acid.
Reduction: Formation of 3-(Difluoromethyl)-2,6-difluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(Difluoromethyl)-2,6-difluorobenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique fluorine-containing structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorine-containing compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable the development of high-performance products with enhanced stability and reactivity .
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfide
- Difluoromethyl benzene
- Trifluoromethyl benzaldehyde
Comparison: 3-(Difluoromethyl)-2,6-difluorobenzaldehyde is unique due to the presence of both difluoromethyl and multiple fluorine atoms on the benzaldehyde ring. This combination imparts distinct electronic and steric properties, differentiating it from other similar compounds. For example, difluoromethyl phenyl sulfide and difluoromethyl benzene lack the aldehyde functional group, which significantly alters their reactivity and applications .
Properties
IUPAC Name |
3-(difluoromethyl)-2,6-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVJODVZMSKYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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